6-Methoxykaempferol3-O-rutinoside
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Overview
Description
6-Methoxykaempferol 3-O-rutinoside is a natural flavonoid glycoside isolated from various plants, including the herbs of Pilocarpus pennatifolius . Flavonoids are a class of plant and food-derived compounds with a polyphenolic structure, known for their diverse biological activities . This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-rutinoside typically involves the extraction from natural sources. One common method is the isolation from the dried petals of Carthamus tinctorius L. and other plants . The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of 6-Methoxykaempferol 3-O-rutinoside is primarily based on large-scale extraction from plant materials. The process involves the use of organic solvents for extraction, followed by purification steps such as column chromatography and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxykaempferol 3-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxykaempferol 3-O-rutinoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol 3-O-rutinoside involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.
Comparison with Similar Compounds
6-Methoxykaempferol 3-O-rutinoside is compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rutinoside: Similar in structure but lacks the methoxy group at the 6-position.
Quercetin 3-O-rutinoside: Contains an additional hydroxyl group compared to 6-Methoxykaempferol 3-O-rutinoside.
Rutin: Another flavonoid glycoside with similar biological activities but different structural features.
The uniqueness of 6-Methoxykaempferol 3-O-rutinoside lies in its specific methoxy substitution, which contributes to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C28H32O16 |
---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-16(32)20(36)22(38)27(40-9)44-26-21(37)17(33)14(8-29)42-28(26)43-25-19(35)15-13(7-12(31)24(39-2)18(15)34)41-23(25)10-3-5-11(30)6-4-10/h3-7,9,14,16-17,20-22,26-34,36-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,26+,27-,28-/m0/s1 |
InChI Key |
LMYJHVXWGCYGHW-DRHZGDJGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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